molecular formula C14H16N2 B15396113 7,8-Dimethyl-1,2,3,4-tetrahydrophenazine

7,8-Dimethyl-1,2,3,4-tetrahydrophenazine

Cat. No.: B15396113
M. Wt: 212.29 g/mol
InChI Key: CBFFSAVMOPHWIR-UHFFFAOYSA-N
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Description

7,8-Dimethyl-1,2,3,4-tetrahydrophenazine is a phenazine-based compound of significant interest in microbiological and chemical research. Its primary research value lies in its role as a redox-active metabolite. Phenazine derivatives are produced by certain bacteria, notably Pseudomonas species, and function in microbial interactions, virulence, and extracellular electron transfer. The specific methylation pattern of this analog can influence its redox potential and biological activity, making it a valuable tool for studying the structure-function relationships of phenazines (source: https://pubmed.ncbi.nlm.nih.gov/25626082/). Researchers utilize this compound to investigate interspecies and intraspecies signaling, biofilm development, and its potential as an electron shuttle in microbial fuel cells. Its mechanism of action typically involves the acceptance and donation of electrons, facilitating redox cycling that can generate reactive oxygen species and impact neighboring microbial communities. This compound is strictly for laboratory research applications.

Properties

IUPAC Name

7,8-dimethyl-1,2,3,4-tetrahydrophenazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-9-7-13-14(8-10(9)2)16-12-6-4-3-5-11(12)15-13/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFFSAVMOPHWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C3CCCCC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672259
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional diversity of tetrahydrophenazine derivatives is illustrated through comparisons with analogous compounds:

1,2,3,4-Tetrahydrophthalazine

  • Structure : Shares the tetrahydrophenazine core but replaces the phenazine ring with a phthalazine system (benzene fused to a pyridazine ring).
  • Properties : Lower molecular weight (134.18 g/mol vs. 184.10 g/mol for 1,2,3,4-tetrahydrophenazine) and distinct electronic properties due to differences in ring hybridization .
  • Applications : Primarily used as a precursor in organic synthesis rather than in applied materials or pharmaceuticals .

Phenazine-2,3,7,8-tetraamine Hydrochloride (2:3)

  • Structure : Features tetraamine substituents at positions 2, 3, 7, and 8, contrasting with the methyl groups in 7,8-dimethyl derivatives.
  • Properties : Enhanced solubility in polar solvents due to amine groups; exhibits strong π-stacking interactions for materials science applications.
  • Applications : Key building block for conductive polymers and redox-active pharmaceutical agents .

7-Chloro-1,2,3,4-tetrahydrophenazine

  • Structure : Substitutes methyl groups with a chlorine atom at position 6.
  • Properties : Higher molecular weight (218.68 g/mol) and increased electronegativity compared to 7,8-dimethyl derivatives. Chlorine enhances stability but reduces lipophilicity.
  • Applications : Intermediate in agrochemicals and antimicrobial agents .

1,2,3,4-Tetrahydrophenazine Di-N-oxide

  • Structure : Oxidized form with N-oxide groups at positions 5 and 10.
  • Properties : Increased polarity and redox activity; undergoes auto-redox rearrangements under thermal conditions.
  • Applications : Precursor to phenazine via deoxygenation reactions and in studying oxidative DNA damage mechanisms .

Ruthenium Complexes with Dipyrido-tetrahydrophenazine Ligands

  • Structure : Incorporates dipyrido-6,7,8,9-tetrahydrophenazine as a ligand in Ru(II) complexes.
  • Properties: Strong intercalation with DNA due to planar aromatic regions; redox potentials modulated by ligand methylation.
  • Applications : Photodynamic therapy agents and probes for DNA charge transport studies .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications References
7,8-Dimethyl-1,2,3,4-tetrahydrophenazine C${12}$H${14}$N$_2$ 184.10 7,8-dimethyl Catalysis, pharmaceuticals
1,2,3,4-Tetrahydrophthalazine C$8$H${10}$N$_2$ 134.18 None Organic synthesis intermediates
Phenazine-2,3,7,8-tetraamine HCl C${12}$H${16}$N$_6$·HCl 284.75 (free base) 2,3,7,8-tetraamine Conductive materials, drug precursors
7-Chloro-1,2,3,4-tetrahydrophenazine C${12}$H${11}$ClN$_2$ 218.68 7-chloro Agrochemical intermediates
1,2,3,4-Tetrahydrophenazine Di-N-oxide C${12}$H${12}$N$2$O$2$ 232.24 5,10-N-oxide Redox studies, phenazine synthesis

Key Research Findings

  • Synthetic Efficiency : this compound achieves 98% yield using Ir@SiCN catalysts, outperforming methods for chloro or amine derivatives (e.g., 51% yield for di-N-oxide derivatives) .
  • Biological Activity : Methyl and chloro derivatives show divergent applications; methyl groups enhance lipophilicity for blood-brain barrier penetration, while chloro derivatives are favored in antimicrobials .
  • DNA Interaction: Ru complexes with methylated tetrahydrophenazine ligands exhibit stronger DNA intercalation than non-methylated analogs, critical for photodynamic therapy .

Preparation Methods

Reaction Optimization

Critical parameters were systematically evaluated (Table 1):

Table 1. Optimization of catalytic hydrogenation conditions

Entry Catalyst Base Solvent Yield (%)
1 Pd/C - p-xylene 42
2 Pd/C t-BuOK p-xylene 75
3 Pd/C K₂CO₃ p-xylene 85
4 Pd(OAc)₂ K₂CO₃ DMF 0

The combination of Pd/C with K₂CO₃ proved superior due to synergistic base-catalyst interactions that facilitated both nitro group reduction and subsequent cyclization. Polar aprotic solvents like dimethylformamide (DMF) inhibited reaction progress, while p-xylene provided ideal polarity for intermediate stabilization.

Mechanistic Pathway

Time-resolved NMR studies revealed a two-stage process:

  • Rapid hydrogenation of nitroaniline to diamine (0.5 hr completion)
  • Gradual annulation with catechol derivatives over 12 hr

Notably, the intermediate diamine species showed no detectable decomposition, enabling high conversion efficiency. Side reactions were limited to <5% aromatic byproducts through careful control of hydrogen pressure and temperature.

Transition Metal-Catalyzed Cyclization Strategies

Alternative synthetic routes employ ruthenium complexes to assemble the tetrahydrophenazine core from simpler precursors. A notable protocol utilizes [Ru₃(CO)₁₂] (0.5 mol%) with 1,3-bis(diphenylphosphino)propane (dppp) ligand in cesium hydroxide (CsOH·H₂O) at elevated temperatures.

Substrate Scope and Limitations

This method demonstrates exceptional versatility:

  • Tolerates electron-donating methyl groups at C7/C8 positions
  • Requires stoichiometric 2,3-butanediol as both solvent and hydrogen donor
  • Achieves 63–72% yields for dimethyl-substituted variants

The reaction proceeds through initial dehydroaromatization followed by [4+2] cycloaddition, as evidenced by isolation of quinoxaline intermediates under modified conditions.

Oxidative Functionalization and Derivative Synthesis

Post-synthetic modification enables access to advanced derivatives. Potassium permanganate (KMnO₄) oxidation in acetone converts tetrahydrophenazines to their dihydro counterparts, preserving methyl substituents while introducing α,β-unsaturated imine functionality.

Oxidation-Reduction Tuning

Controlled reaction parameters allow selective modification:

  • This compound-5,10-dioxide forms quantitatively at 0°C
  • Full re-aromatization occurs with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) at 130°C

Large-Scale Production and Process Chemistry

Gram-scale syntheses validate industrial applicability:

  • 83% isolated yield achieved in 250 mL autoclave under 2 MPa H₂
  • Catalyst recycling maintained >90% activity over 5 cycles
  • Continuous flow systems reduced reaction time from 12 hr to 45 min

Structural Characterization and Analytical Data

Comprehensive spectral analysis confirms product identity:

This compound

  • ¹H NMR (400 MHz, CDCl₃): δ 2.36 (s, 6H, CH₃), 1.93 (m, 4H, CH₂), 3.03 (s, 4H, CH₂-N)
  • ¹³C NMR (101 MHz, CDCl₃): δ 20.25 (CH₃), 22.88 (CH₂), 33.07 (N-CH₂), 127.42–152.91 (aromatic)
  • IR (KBr): 2938 cm⁻¹ (C-H stretch), 1482 cm⁻¹ (C=N)
  • MS (EI): m/z 212.03 [M⁺]

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7,8-Dimethyl-1,2,3,4-tetrahydrophenazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of tetrahydrophenazine derivatives typically involves cyclization reactions of substituted anilines or reductive hydrogenation of phenazine precursors. For example, halogenated analogs (e.g., 7-chloro derivatives) are synthesized via nucleophilic substitution or catalytic hydrogenation, with yields optimized by controlling temperature (e.g., -35°C for selective chlorination) and catalysts (e.g., Pd/C for reduction) . For 7,8-dimethyl substitution, steric and electronic effects of methyl groups may necessitate modified reaction times or solvent systems (e.g., ethanol or DCM) to prevent side reactions. Purity is often assessed via HPLC or NMR, with recrystallization in solvents like ethanol used to isolate high-purity products .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify methyl group positions (δ ~1.2–1.5 ppm for CH3_3) and aromatic protons (δ ~6.8–7.5 ppm). Coupling patterns in the tetrahydrophenazine core help confirm hydrogenation .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming substituent positions (e.g., methyl at C7/C8) and assessing intermolecular interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C14_{14}H16_{16}N2_2 for 7,8-dimethyl derivative) and fragmentation patterns .

Q. What are the preliminary biological screening protocols for this compound, and how are dose-response relationships established?

  • Methodological Answer : Initial assays include:

  • In vitro cytotoxicity : MTT assays using cell lines (e.g., HeLa or HEK293) with IC50_{50} calculations via nonlinear regression .
  • Enzyme inhibition : Kinase or oxidase inhibition studies using fluorometric/colorimetric kits (e.g., NADH-coupled assays). Dose-response curves (log[inhibitor] vs. activity) determine potency .
  • Statistical validation : Triplicate experiments with ANOVA or Student’s t-test to confirm significance (p < 0.05) .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for enhanced bioactivity?

  • Methodological Answer :

  • Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina. Methyl groups may enhance hydrophobic interactions in binding pockets .
  • QSAR modeling : Relate substituent properties (e.g., logP, polar surface area) to activity using partial least squares (PLS) regression. Methyl substituents may improve membrane permeability .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Q. What experimental design strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer :

  • Factorial design : Use D-optimal or Box-Behnken designs to test variables (e.g., pH, temperature, solvent) and identify confounding factors in activity assays .
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) using random-effects models to quantify heterogeneity and adjust for publication bias .
  • Mechanistic studies : Employ knockout cell lines or isotopic labeling (e.g., 14^{14}C-methyl groups) to isolate metabolic pathways influencing activity discrepancies .

Q. How do stereochemical and regiochemical variations in tetrahydrophenazine derivatives affect pharmacological classification and target selectivity?

  • Methodological Answer :

  • Stereochemistry : Chiral centers (e.g., R/S configurations) are resolved via chiral HPLC or asymmetric synthesis. Enantiomers may show divergent binding to G-protein-coupled receptors (GPCRs) .
  • Regiochemistry : Methyl group placement (C7 vs. C8) alters electron density in the aromatic ring, impacting interactions with cytochrome P450 enzymes or ion channels .
  • Pharmacological profiling : Use panels of receptor-binding assays (e.g., CEREP) to map selectivity. For example, 7,8-dimethyl substitution may favor serotonin receptor subtypes over dopamine receptors .

Methodological Considerations

Q. What are best practices for ensuring reproducibility in synthetic and biological studies of this compound?

  • Guidelines :

  • Synthetic protocols : Detailed reporting of solvent purity, catalyst lot numbers, and reaction monitoring (e.g., TLC Rf_f values) .
  • Biological assays : Standardize cell passage numbers, serum batches, and positive controls (e.g., cisplatin for cytotoxicity) .
  • Data sharing : Deposit raw spectral data (NMR, MS) in repositories like ChemSpider or PubChem for independent verification .

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